The synthesis of 5,7-Dinitroquinoxaline-2,3-dione typically involves multi-step chemical reactions. A common method includes the condensation of appropriate nitro-substituted anilines with diketones or similar precursors.
For example, a typical reaction might involve adding 0.100 g (0.35 mmol) of 2,3-dichloro-6,7-dinitroquinoxaline to a solution containing 1.0 mmol of pyrrolidine in a solvent mixture of acetonitrile and chloroform (4:1 v/v), stirred until the reaction completes .
The molecular structure of 5,7-Dinitroquinoxaline-2,3-dione features a fused bicyclic system composed of a quinoxaline ring with two nitro groups at the 5 and 7 positions and a dione functional group at positions 2 and 3.
The structural formula can be represented as follows:
5,7-Dinitroquinoxaline-2,3-dione participates in various chemical reactions primarily due to its electrophilic nature from the dione and nitro functionalities.
These reactions are essential for modifying the compound to enhance its biological activity or solubility.
The mechanism of action for 5,7-Dinitroquinoxaline-2,3-dione primarily involves its role as an antagonist at glutamate receptors:
The potency of this compound as an antagonist is characterized by its IC50 values—approximately 0.1 μM for kainate receptors and 0.5 μM for AMPA receptors .
5,7-Dinitroquinoxaline-2,3-dione exhibits several notable physical and chemical properties:
These properties influence its handling in laboratory settings and its applications in research.
5,7-Dinitroquinoxaline-2,3-dione has several significant applications in scientific research:
The ongoing research continues to explore its full potential in various fields including pharmacology and neurobiology .
6,7-Dinitroquinoxaline-2,3-dione (commonly abbreviated as DNQX) is a heterocyclic organic compound with the molecular formula C₈H₄N₄O₆ and a molar mass of 252.14 g/mol [1] [7]. Its systematic IUPAC name is 6,7-Dinitro-1,4-dihydroquinoxaline-2,3-dione, reflecting the positions of nitro substituents on the quinoxaline dione scaffold [2] [6]. The compound features a planar bicyclic structure, where the two nitro groups at positions 6 and 7 enhance electron-withdrawing properties, critical for its receptor-binding affinity [6] [10]. The dione moiety (positions 2,3) contributes to hydrogen-bonding interactions with amino acid residues in biological targets [5].
Table 1: Key Identifiers of DNQX
Property | Value |
---|---|
CAS Registry Number | 2379-57-9 |
Molecular Formula | C₈H₄N₄O₆ |
Molar Mass | 252.14 g/mol |
IUPAC Name | 6,7-Dinitro-1,4-dihydroquinoxaline-2,3-dione |
Synonyms | FG 9041; DNQX |
DNQX exists as a yellow crystalline solid with limited aqueous solubility, often requiring dimethyl sulfoxide (DMSO) for experimental use [5] [7]. Spectroscopic characterization includes distinctive infrared (IR) peaks at 1720 cm⁻¹ (C=O stretch) and 1530 cm⁻¹ (asymmetric NO₂ stretch), alongside NMR signals at δ 8.05 ppm (aromatic H) and δ 12.2 ppm (N-H) [6].
DNQX emerged in the late 1980s as a pivotal tool for distinguishing subtypes of ionotropic glutamate receptors (iGluRs). Prior antagonists like kynurenic acid lacked selectivity, inhibiting both NMDA and non-NMDA receptors. DNQX’s identification as a competitive antagonist at AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) and kainate receptors revolutionized neuropharmacology [2] [6]. Early electrophysiological studies demonstrated that DNQX:
The structural optimization of quinoxalinediones led to successors like NBQX (2,3-dihydroxy-6-nitro-7-sulfamoyl-benzo[f]quinoxaline), which improved water solubility and eliminated glycine-site activity [6] [10]. This evolution underscored DNQX’s role in validating non-NMDA receptors as independent therapeutic targets.
Table 2: Evolution of Quinoxalinedione Glutamate Antagonists
Compound | Receptor Selectivity | Key Advancement | Limitation |
---|---|---|---|
DNQX | AMPA/Kainate > NMDA | First selective AMPA/kainate blocker | Glycine site activity at high doses |
CNQX | AMPA/Kainate > NMDA | Enhanced potency vs. DNQX | Poor CNS penetration |
NBQX | AMPA > Kainate (30:1) | No glycine site interference | Improved solubility |
DNQX remains indispensable for probing excitatory neurotransmission and neurodegeneration mechanisms. Its primary significance includes:
Synaptic Transmission Studies
DNQX selectively inhibits AMPA receptor-mediated synaptic currents in brain regions like the hippocampus, thalamus, and spinal cord. By abolishing the fast component of excitatory postsynaptic currents (EPSCs), it isolates NMDA receptor contributions to synaptic plasticity [10]. For example:
Neuroprotection and Toxicity Models
DNQX mitigates excitotoxicity induced by AMPA/kainate receptor overactivation:
Behavioral and Signaling Insights
Table 3: Research Applications of DNQX
Application Domain | Key Finding | Reference |
---|---|---|
Synaptic Physiology | Blocks AMPA-mediated EPSCs in hippocampus | [10] |
Excitotoxicity | Reduces NMDA/kainate neurotoxicity by 80% | [5] |
Behavioral Sensitization | Inhibits amphetamine-induced dopamine release | [2] [4] |
Transcriptional Regulation | Attenuates glutamate-induced SAPK/JNK activation | [9] |
DNQX’s dual role as a neuroprotectant and neurotoxin highlights the complexity of glutamate signaling and underscores its utility in dissecting iGluR heterogeneity. Future work may leverage its scaffold for imaging probes targeting AMPA receptor dynamics in disease models [6] [10].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7